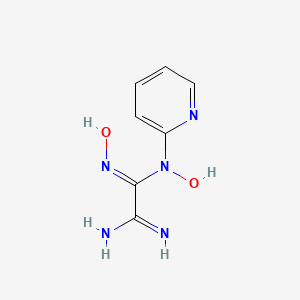
2-N,2-N'-dihydroxy-2-N-pyridin-2-ylethanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an ethanediimidamide moiety, which includes two imidamide groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide typically involves the reaction of 2-aminopyridine with acetophenones under oxidative conditions. A common method includes the use of a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using ketoxime acetates and simple pyridines. These reactions are often catalyzed by copper(I) under mild conditions, allowing for efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridines.
Reduction: Reduction reactions can convert the imidamide groups to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper(I) catalysts and aerobic conditions are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are used under various conditions.
Major Products
Oxidation: Imidazo[1,2-a]pyridines.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with DNA and RNA, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidines: Aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Imidazo[1,2-a]pyridines: Compounds with a fused imidazole and pyridine ring system.
Uniqueness
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide is unique due to its combination of a pyridine ring and ethanediimidamide moiety, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
135329-77-0 |
|---|---|
Molekularformel |
C7H9N5O2 |
Molekulargewicht |
195.182 |
IUPAC-Name |
N-(2,2-diamino-1-nitrosoethenyl)-N-pyridin-2-ylhydroxylamine |
InChI |
InChI=1S/C7H9N5O2/c8-6(9)7(11-13)12(14)5-3-1-2-4-10-5/h1-4,14H,8-9H2 |
InChI-Schlüssel |
OVTWAZSKWYASEM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N(C(=C(N)N)N=O)O |
Synonyme |
Ethanediimidamide, N,N-dihydroxy-N-2-pyridinyl-, (Z,Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















